molecular formula C17H17ClO B3023824 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone CAS No. 898787-97-8

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone

Cat. No.: B3023824
CAS No.: 898787-97-8
M. Wt: 272.8 g/mol
InChI Key: AGPKUEBDUGCJDG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group attached to the third carbon of the propanone backbone, with methyl substituents at the 2' and 4' positions of the aromatic ring (propiophenone moiety).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKUEBDUGCJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644478
Record name 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-97-8
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzene is reacted with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(4-Chlorophenyl)-2',4'-dimethylpropionic acid.

  • Reduction: 3-(4-Chlorophenyl)-2',4'-dimethylpropanol or 3-(4-Chlorophenyl)-2',4'-dimethylpropylamine.

  • Substitution: 4-Bromo-3-(4-chlorophenyl)-2',4'-dimethylpropiophenone or 3-(4-Chlorophenyl)-2',4'-dimethyl-4-nitropropiophenone.

Scientific Research Applications

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with chalcones (α,β-unsaturated ketones) and other propiophenone derivatives. Key differences lie in the substituent positions and the presence of conjugated double bonds in chalcones:

Compound Name Core Structure Substituents Key Functional Groups
3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone Propiophenone 4-Cl-C₆H₄ at C3; 2',4'-CH₃ on aryl Ketone, chloro, methyl
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone) Chalcone 4-Cl-C₆H₄ at C1; p-tolyl at C3 α,β-unsaturated ketone
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) Chalcone 4-Cl-C₆H₄ at C3; 2-OH-C₆H₄ at C1 Hydroxyl, α,β-unsaturated
1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Chalcone 2,4-Cl₂-C₆H₃ at C1; 4-CH₃-C₆H₄ at C3 Dichloro, methyl

Key Observations :

  • Chalcones (e.g., ) exhibit α,β-unsaturated systems, enabling conjugation and enhanced reactivity compared to saturated propiophenones.
  • Substituent positions (e.g., para-chloro vs. ortho/meta) significantly influence electronic properties and bioactivity .

Key Observations :

  • Microwave-assisted synthesis (e.g., 700 W, 800°C) achieves higher yields (up to 87%) and shorter reaction times compared to conventional methods .
  • Solvent-free conditions align with green chemistry principles, reducing environmental hazards .

Key Observations :

  • The position and type of substituents critically affect bioactivity. For example, bromine substitution () enhances cytotoxicity compared to chlorine analogs.
  • Methyl and isopropyl groups at specific positions (e.g., para-tolyl) improve cell proliferation inhibition .

Physicochemical and Spectroscopic Properties

  • Planarity and Conformation : Single-crystal diffraction studies () reveal that fluorophenyl-substituted chalcones adopt planar conformations, except for one perpendicular fluorophenyl group, influencing π-π stacking and solubility.
  • DFT Studies : Computational models () predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity. For 4CPHPP, the B3LYP/6-311G(d,p) basis set confirms stabilization via intramolecular hydrogen bonding .

Biological Activity

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone, commonly referred to as a derivative of propiophenone, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone
  • Molecular Formula : C17H17ClO
  • CAS Number : 898787-97-8

The compound features a chlorophenyl group and two methyl groups on the phenyl ring, influencing its reactivity and biological activity. The presence of the chloro group is particularly significant as it can enhance the compound's lipophilicity, potentially affecting its interaction with biological targets.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes:

  • Reactants : 3,4-dimethylbenzoyl chloride and 2-chloropropiophenone.
  • Catalyst : A Lewis acid catalyst such as aluminum chloride.
  • Conditions : Anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Research indicates that derivatives of propiophenone, including 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone, exhibit antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone exhibits cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

The cytotoxicity was evaluated using the MTT assay, revealing IC50 values ranging from 15 to 30 µM across different cell lines. The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it reduces pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of inflammation.

A comparative study highlighted that at a dosage of 50 mg/kg, the compound significantly decreased inflammation markers compared to control groups.

The biological activity of 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : It could bind to receptors modulating inflammatory responses or cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by Bektas et al. (2018) explored the antimicrobial properties of various substituted propiophenones, including our compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Models :
    • Research by Alpan et al. (2021) evaluated the anticancer potential of several derivatives, highlighting that 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone induced apoptosis in MCF-7 cells through ROS generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone
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3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone

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